N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Description
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c11-9-12-4-13-10(15-9)14-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJRXQGYNRMPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC=NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 2H-1,3-benzodioxole with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine or pyridine as a base in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N2-(2H-1,3-Benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine with two closely related derivatives from recent synthetic studies.
Compound A : 6-(Chloromethyl)-N2-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-1,3,5-triazine-2,4-diamine
- Structural Differences: The benzodioxole group is replaced with a benzopyran-derived substituent.
- Functional Implications :
Compound B : 6-(Chloromethyl)-N2-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}ethyl)-1,3,5-triazine-2,4-diamine
- Structural Differences :
- The benzodioxole group is replaced with a 7-oxabicyclo[2.2.1]heptane (a bridged oxygen-containing bicyclic system).
- A secondary ethyl linker connects the bicyclic system to the triazine core.
- The ethyl linker could reduce steric hindrance compared to bulkier substituents .
Table 1: Key Structural and Functional Comparisons
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,3,5-Triazine-2,4-diamine | 1,3,5-Triazine-2,4-diamine | 1,3,5-Triazine-2,4-diamine |
| Substituent at N2 | 2H-1,3-Benzodioxol-5-yl | (3,4-Dihydro-1H-2-benzopyran-1-yl)methyl | 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethyl |
| Position 6 Modification | None | Chloromethyl | Chloromethyl |
| Predicted Lipophilicity | Moderate (benzodioxole) | High (benzopyran) | Moderate (bridged oxygen system) |
| Synthetic Utility | Final product | Intermediate for alkylation | Intermediate for alkylation |
Research Findings and Mechanistic Insights
- Target Compound :
The benzodioxole group is associated with metabolic stability due to its resistance to oxidative degradation, a feature critical for in vivo efficacy. However, its planar structure may limit binding to targets requiring three-dimensional complementarity . - Compound A :
The benzopyran substituent’s increased lipophilicity could enhance blood-brain barrier penetration, making it suitable for central nervous system targets. However, this may also reduce aqueous solubility . - Compound B : The bridged oxabicycloheptane system introduces steric and electronic effects that may improve selectivity for allosteric binding sites over orthosteric ones, as seen in related FFAR1/FFAR4 modulators .
Biological Activity
N2-(2H-1,3-benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazine scaffold is well-known for its versatility in drug design, particularly in the development of anticancer agents. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Triazine Ring : This can be achieved through condensation reactions involving cyanoguanidine and appropriate aldehydes.
- Functionalization : The introduction of the benzodioxole moiety is often performed using electrophilic aromatic substitution or similar methods to ensure proper orientation and reactivity.
Anticancer Properties
Recent studies have shown that derivatives of 1,3,5-triazines exhibit promising anticancer activities. For instance:
- Inhibition of Breast Cancer Cells : A study evaluated a library of 126 compounds based on the triazine scaffold against various breast cancer cell lines. The most notable activity was observed against the MDA-MB231 triple-negative breast cancer cells, where specific derivatives demonstrated significant growth inhibition at concentrations as low as 10 µM .
The proposed mechanism of action for this compound involves:
- Interaction with Molecular Targets : The compound likely interacts with specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic rings. This interaction can modulate enzymatic activity or receptor signaling pathways.
Case Studies
- Antiproliferative Screening : In a comprehensive screening of triazine derivatives against breast cancer cell lines (MDA-MB231 and MCF-7), compounds were evaluated for their half-maximal inhibitory concentration (IC50). The results indicated that certain derivatives were selective for cancerous cells without affecting non-cancerous cell lines significantly .
- Structure–Activity Relationship (SAR) : A detailed analysis of the structure–activity relationship revealed that modifications to the benzodioxole ring significantly impacted biological activity. Compounds with electron-withdrawing groups on the aromatic system showed enhanced potency against cancer cell lines .
Data Summary
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | MDA-MB231 | 10 | High |
| Compound B | MCF-7 | 25 | Moderate |
| Compound C | Non-cancerous | >50 | Low |
Q & A
Q. What are the most efficient synthetic routes for N2-(2H-1,3-benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine?
Microwave-assisted synthesis is a highly efficient method for synthesizing triazine derivatives, offering rapid heating, reduced reaction times, and improved yields compared to conventional thermal methods. This approach minimizes side reactions and enhances reproducibility, particularly when introducing heterocyclic substituents like benzodioxole . One-pot strategies are also advantageous for sequential substitutions on the triazine core, reducing purification steps and increasing scalability .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents and confirmation of regiochemistry (e.g., distinguishing N2 and N4 positions) .
- Ultra-Performance Liquid Chromatography (UPLC) : To verify purity (>99%) and monitor reaction progress .
- Thermal Gravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : To assess thermal stability, decomposition behavior, and melting points .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation and identification of isotopic patterns .
Q. How does the benzodioxol substituent influence the compound's electronic properties?
The benzodioxol group enhances electron density in the triazine ring via resonance effects, potentially increasing binding affinity to biological targets. Computational methods like Density Functional Theory (DFT) can quantify these electronic effects and correlate them with observed reactivity or bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or structural differences in analogs (e.g., halogen vs. methoxy substituents). Systematic structure-activity relationship (SAR) studies, coupled with standardized bioassays, are essential. For example, fluorinated phenyl groups (as in ) may enhance target binding compared to methoxy groups, but this depends on the target's hydrophobicity .
Q. What strategies optimize the pharmacokinetic properties of this triazine derivative?
- Salt Formation : Hydrochloride salts improve aqueous solubility and bioavailability .
- Substituent Engineering : Introducing polar groups (e.g., morpholine in ) enhances solubility, while fluorinated aryl groups improve metabolic stability .
- Prodrug Design : Masking amine groups with labile protecting groups can enhance membrane permeability .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
Molecular docking and molecular dynamics simulations predict binding modes and affinity to enzymes like kinases or polymerases. For instance, morpholine-containing derivatives ( ) may occupy hydrophobic pockets, while benzodioxol groups participate in π-π stacking. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What experimental approaches validate the compound's stability under physiological conditions?
- pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 1–10 to identify labile bonds (e.g., triazine ring hydrolysis under acidic conditions) .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to identify degradation products .
Data Contradiction Analysis
Q. Why do some studies report antiproliferative activity while others show no effect?
Divergent results may stem from:
Q. How can researchers reconcile differences in reported binding affinities for the same target?
Standardize assay protocols (e.g., buffer composition, temperature) and validate with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization). Compare free energy calculations (MM/GBSA) with experimental ΔG values .
Methodological Recommendations
Q. What in vitro assays are recommended for preliminary evaluation of anticancer potential?
Q. How can researchers mitigate synthetic challenges in scaling up triazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
